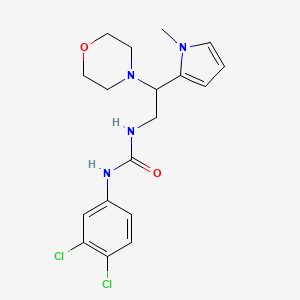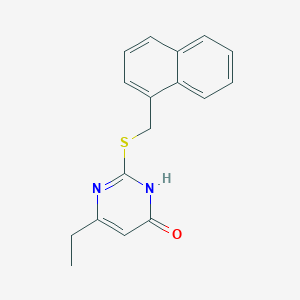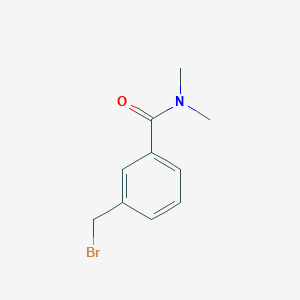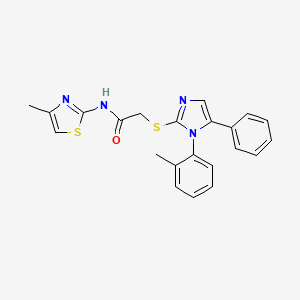![molecular formula C12H8ClN3O B2712794 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine CAS No. 1486806-92-1](/img/structure/B2712794.png)
2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is1S/C6H5N3O/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine” are not available, related compounds have shown potential as antimicrobial agents . For instance, a series of oxazolo[4,5-b]pyridine derivatives have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel 4(3H)-quinazolinone derivatives, including those with a Schiff base, oxazolone, and pyridine structures, has been reported. These compounds were evaluated for potential anti-inflammatory and analgesic activities, demonstrating the versatility of similar structures in medicinal chemistry research (Farag et al., 2012).
- Research into the reactions of 1,3,4-oxadiazolium salts with primary amines and ammonia, yielding various heterocyclic compounds, underscores the chemical flexibility and potential utility of related compounds in synthesizing diverse chemical entities (Boyd & Summers, 1971).
- A study on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine highlighted the molecular architecture and interactions, providing insight into how such structures might be leveraged in designing compounds with desired properties (Repich et al., 2017).
Potential Bioactivities
- Novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety were synthesized, including derivatives of amines similar to the query compound. These were evaluated for antifungal activities, illustrating the bioactive potential of such compounds in pharmaceutical applications (Ibrahim et al., 2008).
- The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through intramolecular cyclization and nucleophilic substitution demonstrated the synthetic accessibility of complex structures for potential use in various research applications (Palamarchuk et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)12-16-11-10(17-12)5-9(14)6-15-11/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFPKRIFQQGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)
![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)


![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

